

Advanced Mass Spectrometry Guide: 3-(Ethylsulfanyl)cyclohexan-1-amine Fragmentation

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Compound of Interest

Compound Name: 3-(Ethylsulfanyl)cyclohexan-1-amine

CAS No.: 1340433-68-2

Cat. No.: B1427230

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Executive Summary

3-(Ethylsulfanyl)cyclohexan-1-amine (CAS: 1340433-68-2) represents a critical bifunctional scaffold in medicinal chemistry, often utilized in the synthesis of GPCR ligands and kinase inhibitors. Its structural duality—comprising a basic primary amine and a nucleophilic thioether—presents unique mass spectrometric challenges.

This guide provides a rigorous analysis of its fragmentation patterns, contrasting them with oxygenated analogues (ethers) and positional isomers. For researchers, distinguishing these motifs is vital, as metabolic oxidation of the sulfur center (to sulfoxides/sulfones) significantly alters pharmacokinetics. This document establishes a self-validating identification protocol based on characteristic sulfur isotopic signatures and heteroatom-directed alpha-cleavage.

Technical Deep Dive: Fragmentation Mechanics

The mass spectrum of **3-(ethylsulfanyl)cyclohexan-1-amine** (MW: 159.29 Da) is governed by the competition between the nitrogen and sulfur atoms for charge retention.

The Molecular Ion and Isotopic Pattern

- Molecular Ion (

): Observed at m/z 159. In Electron Ionization (EI), this peak is generally discernible due to the stabilizing effect of the cyclic structure, though less intense than in aromatic systems.

- Isotopic Signature (The "Sulfur Flag"): Unlike its oxygen analogues, this compound exhibits a diagnostic

peak at m/z 161 with ~4.4% relative abundance (due to naturally occurring

S). This is the first step in the validation protocol.

Primary Fragmentation Pathways

The fragmentation is driven by Radical Site Initiation (alpha-cleavage) at the heteroatoms.

- Nitrogen-Directed

-Cleavage: The ionization energy of the amine lone pair is lower than that of the C-C sigma bonds. The radical cation forms on the nitrogen, triggering homolytic cleavage of the adjacent ring C-C bond. This leads to ring opening and the formation of an iminium ion species.

- Diagnostic Ion: m/z 30 (

) is a hallmark of primary amines, though often low mass. More specific is the ring fragment m/z 56 (

) formed after ring opening and hydrogen rearrangement.

- Sulfur-Directed Cleavage (C-S Bond Scission): Sulfur is an excellent radical stabilizer. Cleavage alpha to the sulfur atom often results in the loss of the ethyl group or the formation of sulfonium ions.

- Diagnostic Ion: m/z 61 (

) or m/z 75 (

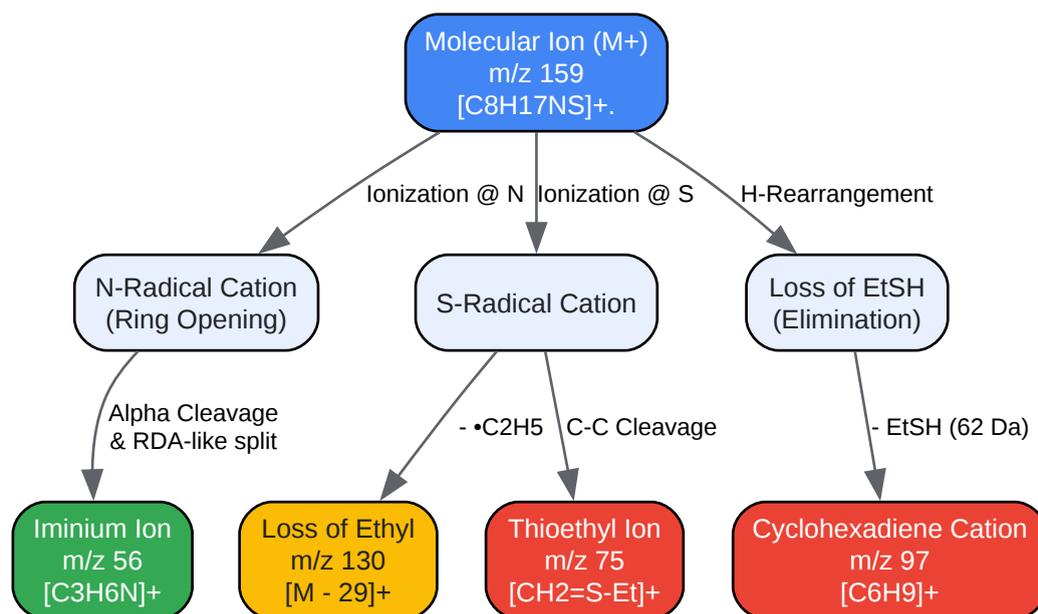
).

- Neutral Loss: Loss of the ethyl radical (

) yields m/z 130.

- Elimination Reactions:
 - Loss of Ammonia (): Yields a cyclohexenyl sulfide cation at m/z 142 ().
 - Loss of Ethanethiol (): A major pathway in chemical ionization (CI) or lower energy EI, yielding the cyclohexadienyl cation at m/z 97 ().

Visualization of Fragmentation Pathways



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Figure 1: Mechanistic flowchart of **3-(Ethylsulfanyl)cyclohexan-1-amine** fragmentation under Electron Ionization (70 eV).

Comparative Analysis: Product vs. Alternatives

To validate the identity of the product, one must distinguish it from its Oxygen Analogue (3-ethoxycyclohexan-1-amine) and Positional Isomers.

Comparison with Oxygen Analogue (Ether)

Replacing Sulfur with Oxygen drastically changes the mass spec fingerprint due to the high electronegativity of oxygen and the lack of significant M+2 isotope.

Feature	Product (Thioether)	Alternative (Ether)	Scientific Basis
Molecular Ion	m/z 159	m/z 143	Mass difference of S (32) vs O (16).
Isotope Pattern	Distinct M+2 (~4.4%)	Negligible M+2 (<0.4%)	S natural abundance is high; O is very low.
Alpha-Cleavage	Prominent m/z 75 ()	Prominent m/z 59 ()	S stabilizes radical cations better than O, making M+ stronger.
Neutral Loss	Loss of 62 Da (EtSH)	Loss of 46 Da (EtOH)	C-S bond (65 kcal/mol) is weaker than C-O (85 kcal/mol), favoring loss.

Distinguishing Positional Isomers (3- vs. 4-substituted)

Differentiation between 3-(ethylsulfanyl) and 4-(ethylsulfanyl) isomers requires analysis of secondary elimination patterns.

- 3-Isomer (Product): Proximity allows for a 1,3-elimination or specific H-transfer mechanisms that are sterically hindered in the 1,4-isomer. The ratio of the peak (m/z 97) to the molecular ion is typically higher in the 3-isomer due to the favorable energetics of forming a conjugated diene system upon elimination.

Experimental Protocol: Self-Validating Identification

This protocol ensures high-confidence identification using GC-MS.

Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM). Reason: DCM is non-nucleophilic and volatile, preventing side reactions in the injector.
- Derivatization (Optional but Recommended): Add 50 μ L Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 30 min.
 - Why? Derivatization of the amine to the trifluoroacetamide improves peak shape and shifts the N-containing fragments by +96 Da, confirming the presence of the primary amine.

GC-MS Parameters

- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet Temp: 250°C (Splitless mode).
- Ionization: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40 – 300.

Data Validation Steps

- Check M⁺: Confirm parent ion at m/z 159 (or 255 if derivatized).
- Verify Sulfur: Calculate the ratio of peak 161/159. It must be between 4.0% and 5.0%.
- Confirm Amine: Look for m/z 30 (low mass) or m/z 56.
- Confirm Thioether: Look for loss of ethyl group (M-29) and formation of m/z 75.

References

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